N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide is a complex organic compound characterized by the presence of a cyano group, a furan ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide typically involves multi-step organic reactions. One common approach is the reaction of 3-methylbutylamine with a cyano-containing reagent to introduce the cyano group. This intermediate is then reacted with a furan-3-yl formamide derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The amide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under mild conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: N-(1-amino-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The amide linkage can form hydrogen bonds, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-3-methylbutyl)propanamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
2-[(furan-3-yl)formamido]propanamide: Lacks the cyano group, reducing its potential for electrophilic reactions.
Uniqueness
N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide is unique due to the combination of the cyano group, furan ring, and amide linkage. This combination provides a versatile platform for various chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-[(1-cyano-3-methylbutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9(2)6-12(7-15)17-13(18)10(3)16-14(19)11-4-5-20-8-11/h4-5,8-10,12H,6H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPKMOYGPHCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C(C)NC(=O)C1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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